molecular formula C5H8N4O B11818392 N-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide

N-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide

Cat. No.: B11818392
M. Wt: 140.14 g/mol
InChI Key: MNMRURPLDNNAPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide typically involves the reaction of 1-methyl-1H-pyrazole-3-carboximidamide with hydroxylamine under controlled conditions . The reaction is carried out in an appropriate solvent, such as methanol, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, ensuring the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-1-methyl-1H-pyrazole-3-carboxamide, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide is unique due to its specific structural features, including the presence of a hydroxy group and a carboximidamide moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N'-hydroxy-1-methylpyrazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-3-2-4(7-9)5(6)8-10/h2-3,10H,1H3,(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMRURPLDNNAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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